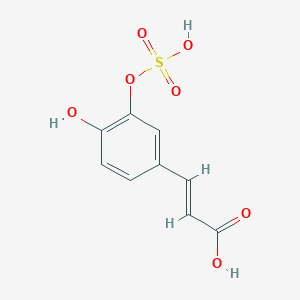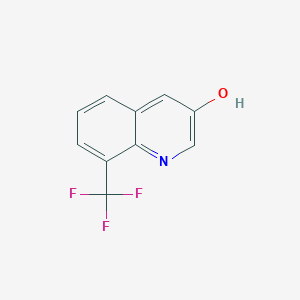
8-(Trifluoromethyl)quinolin-3-ol
説明
“8-(Trifluoromethyl)quinolin-3-ol” is a chemical compound with the CAS Number: 1261489-93-3 . It has a molecular weight of 213.16 and its IUPAC name is 8-(trifluoromethyl)-3-quinolinol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinoline compounds, including “8-(Trifluoromethyl)quinolin-3-ol”, often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, aniline was cyclised to the quinolinol by heating it at 150 C with ethyl 4,4,4-trifluoroacetoacetate for 3 h in the presence of polyphosphoric acid (PPA) as the catalyst .
Molecular Structure Analysis
The InChI code for “8-(Trifluoromethyl)quinolin-3-ol” is 1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H . This code provides a standard way to encode the molecular structure using text .
Chemical Reactions Analysis
Quinoline compounds, including “8-(Trifluoromethyl)quinolin-3-ol”, are known to be involved in various chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Physical And Chemical Properties Analysis
“8-(Trifluoromethyl)quinolin-3-ol” is a solid at room temperature . It has a molecular weight of 213.16 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
1. Application in Liquid-Phase Separation
8-(Trifluoromethyl)quinolin-3-ol derivatives, such as quinolin-8-ol polymers, have been used in the separation of various elements. This process involves the retention of inorganic ions by a quinolin-8-ol derivative in conjunction with membrane filtration, allowing for the separation of low-molecular-weight species from the polymer complex. This method is particularly effective for separating more highly charged metal ions like Zr, Nb, W, Bi from ions that do not form stable quinolinolates, especially in acidic solutions (Geckeler et al., 1990).
2. Application in Fluorescence Emission and Photophysical Studies
Synthesis and characterization of 8-hydroxyquinoline derivatives, like 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes, have shown strong fluorescence emission. These derivatives exhibit enhanced quantum yield and are useful in the study of electronic structures and photophysical properties, explored through ab initio and density functional theory (DFT) calculations (Suliman et al., 2014).
3. Application in Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, like certain synthesized 8-hydroxyquinoline derivatives, have been investigated as potential anti-corrosion agents for mild steel in acidic mediums. These compounds have demonstrated high efficacy in inhibiting corrosion, attributed to their strong adsorption onto the metal surface, which can be analyzed through electrochemical techniques and molecular dynamics simulations (Douche et al., 2020).
4. Application in Antimicrobial and Antimalarial Activities
Novel quinoline derivatives, including 8-hydroxyquinoline compounds, have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds have shown promising results as antimicrobial agents, making them candidates for further exploration in medical applications (Eswaran et al., 2009).
5. Application in Molecular Structure Analysis
Studies on the crystalline compounds of quinolin-8-ol and its salts have provided insights into their molecular structures. These compounds exhibit different crystallization patterns and form various hydrogen-bonded and non-covalent interactions, contributing to an understanding of their 3D framework structures (Xu et al., 2015).
作用機序
Safety and Hazards
The safety information for “8-(Trifluoromethyl)quinolin-3-ol” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
特性
IUPAC Name |
8-(trifluoromethyl)quinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSXDNLSKDXEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinolin-3-ol | |
CAS RN |
1261489-93-3 | |
| Record name | 8-(trifluoromethyl)quinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



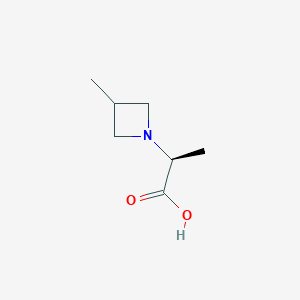
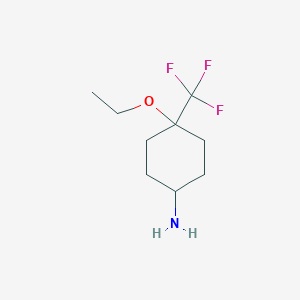
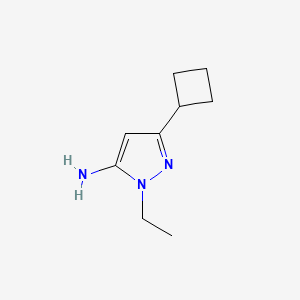
![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
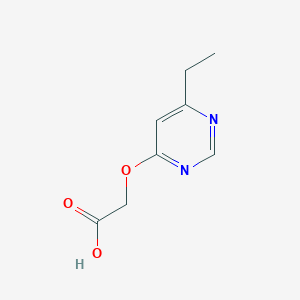
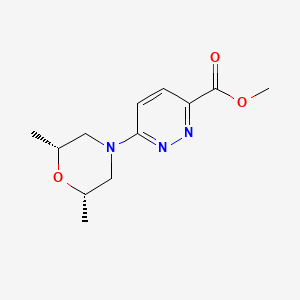

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
